molecular formula C9H14N2O3 B14525563 [(6-Cyanohexyl)amino](oxo)acetic acid CAS No. 62578-26-1

[(6-Cyanohexyl)amino](oxo)acetic acid

Cat. No.: B14525563
CAS No.: 62578-26-1
M. Wt: 198.22 g/mol
InChI Key: OWRNUAFFRLRVMO-UHFFFAOYSA-N
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Description

(6-Cyanohexyl)aminoacetic acid is a synthetic organic compound belonging to the class of oxo carboxylic acids, characterized by a carboxy group (-COOH) and a ketonic group (C=O) in the same molecule . Its structure consists of:

  • Oxoacetic acid backbone: The core structure includes a ketone (C=O) adjacent to the carboxylic acid group.
  • 6-Cyanohexylamino substituent: A six-carbon alkyl chain terminating in a cyano (-CN) group, linked via an amino (-NH-) group to the oxoacetic acid moiety.

This compound’s unique combination of hydrophilic (carboxylic acid) and hydrophobic (cyanohexyl) segments may influence its solubility, reactivity, and biological interactions.

Properties

CAS No.

62578-26-1

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-(6-cyanohexylamino)-2-oxoacetic acid

InChI

InChI=1S/C9H14N2O3/c10-6-4-2-1-3-5-7-11-8(12)9(13)14/h1-5,7H2,(H,11,12)(H,13,14)

InChI Key

OWRNUAFFRLRVMO-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)C(=O)O)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyanohexyl)aminoacetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of (6-Cyanohexyl)aminoacetic acid may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(6-Cyanohexyl)aminoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives of (6-Cyanohexyl)aminoacetic acid.

Scientific Research Applications

(6-Cyanohexyl)aminoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Cyanohexyl)aminoacetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (6-Cyanohexyl)aminoacetic acid with structurally related oxo carboxylic acids:

Compound Name Substituent Molecular Weight Key Properties Biological/Functional Relevance Reference
(6-Cyanohexyl)aminoacetic acid 6-Cyanohexylamino ~213.23 g/mol* High hydrophobicity (cyano group); moderate acidity (pKa ~3-4 for -COOH) Potential enzyme inhibition (inferred from analogs) N/A
(4-Hydroxyphenyl)aminoacetic acid 4-Hydroxyphenylamino 195.17 g/mol Polar (hydroxyl group); strong H-bonding capacity Studied via MP2 quantum calculations for reactivity
(Ethylamino)(oxo)acetic acid Ethylamino 131.13 g/mol Low molecular weight; high solubility 10× selective LDHC4 inhibitor (anticancer target)
2,5-Bis(benzyloxy)phenylacetic acid 2,5-Bis(benzyloxy)phenyl 362.38 g/mol Bulky aromatic substituent; lipophilic Synthetic intermediate (81% yield reported)
6-Acetamido-2-oxohexanoic acid 6-Acetamido 187.20 g/mol Amide functionality; moderate polarity Metabolic intermediate (CAS 59403-50-8)

*Calculated based on formula C₉H₁₃N₂O₃.

Key Comparative Insights:

Electronic Effects: The cyano group in (6-Cyanohexyl)aminoacetic acid is strongly electron-withdrawing, which may enhance the acidity of the carboxylic acid group compared to ethylamino or hydroxyphenyl analogs . Hydroxyphenyl derivatives exhibit intramolecular charge transfer due to resonance between the hydroxyl and oxo groups, as shown by natural bond orbital (NBO) analysis .

Solubility and Bioavailability: The ethylamino analog has higher aqueous solubility, making it suitable for biological applications .

Biological Activity: (Ethylamino)(oxo)acetic acid shows selective inhibition of LDHC4, a lactate dehydrogenase isoform implicated in cancer . Benzyloxy-substituted analogs are often used as intermediates in drug synthesis due to their stability and ease of functionalization .

Synthetic Accessibility: Coumarin-linked oxoacetic acids (e.g., 2-(2-oxo-2H-chromen-4-yl)acetic acids) are synthesized via Pechmann condensation, suggesting possible routes for (6-Cyanohexyl)aminoacetic acid synthesis . Yields for phenyl-substituted analogs exceed 80%, indicating feasibility for scaling production .

Theoretical and Experimental Considerations

  • Computational Studies: MP2/6-31G(d) methods predict equilibrium geometries and vibrational wavenumbers for oxoacetic acids, revealing that substituents like cyanohexyl may alter harmonic vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Spectroscopy: FT-IR and FT-Raman data for (4-Hydroxyphenyl)aminoacetic acid show distinct N-H and O-H stretches (3300–3500 cm⁻¹), which would differ in the cyanohexyl analog due to the absence of hydroxyl groups .

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